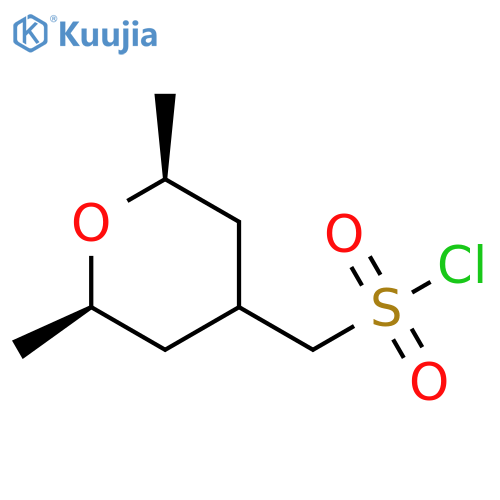

Cas no 2137036-24-7 (2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-)

2137036-24-7 structure

商品名:2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-

CAS番号:2137036-24-7

MF:C8H15ClO3S

メガワット:226.720900774002

CID:6454540

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-

-

- インチ: 1S/C8H15ClO3S/c1-6-3-8(4-7(2)12-6)5-13(9,10)11/h6-8H,3-5H2,1-2H3/t6-,7+,8?

- InChIKey: NKVJHBIIOAKEEJ-DHBOJHSNSA-N

- ほほえんだ: [C@H]1(C)O[C@@H](C)CC(CS(Cl)(=O)=O)C1

じっけんとくせい

- 密度みつど: 1.187±0.06 g/cm3(Predicted)

- ふってん: 309.5±15.0 °C(Predicted)

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-658375-5.0g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 5.0g |

$2858.0 | 2025-03-13 | |

| Enamine | EN300-658375-1.0g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 1.0g |

$986.0 | 2025-03-13 | |

| Enamine | EN300-658375-0.25g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 0.25g |

$906.0 | 2025-03-13 | |

| Enamine | EN300-658375-0.1g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 0.1g |

$867.0 | 2025-03-13 | |

| Enamine | EN300-658375-0.5g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 0.5g |

$946.0 | 2025-03-13 | |

| Enamine | EN300-658375-2.5g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 2.5g |

$1931.0 | 2025-03-13 | |

| Enamine | EN300-658375-10.0g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 10.0g |

$4236.0 | 2025-03-13 | |

| Enamine | EN300-658375-0.05g |

[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride |

2137036-24-7 | 95.0% | 0.05g |

$827.0 | 2025-03-13 |

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

5. Water

2137036-24-7 (2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬